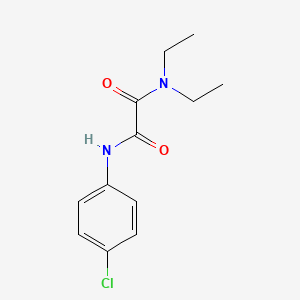![molecular formula C20H25NO4 B4072898 1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4072898.png)
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol
Übersicht
Beschreibung
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol, also known as BIP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the β-adrenergic receptor and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol acts as a selective antagonist of the β-adrenergic receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of the receptor and a reduction in the physiological effects mediated by this receptor.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including a reduction in heart rate and blood pressure, an increase in insulin secretion, and a decrease in lipolysis. These effects are mediated by the β-adrenergic receptor and are important in the regulation of metabolism and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol has several advantages for use in lab experiments, including its selective antagonism of the β-adrenergic receptor and its ability to modulate physiological processes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol, including the development of new drugs that target the β-adrenergic receptor, the study of the role of this receptor in disease states, and the investigation of the potential use of this compound in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on physiological processes.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol has been widely used in scientific research due to its selective antagonism of the β-adrenergic receptor. This receptor is involved in a range of physiological processes, including heart rate, blood pressure, and metabolism. This compound has been used to study the role of the β-adrenergic receptor in these processes and to develop new drugs that target this receptor.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylmethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-18(14-21-10-12-23-13-11-21)16-25-20-8-6-19(7-9-20)24-15-17-4-2-1-3-5-17/h1-9,18,22H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJVBXYIQTKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4072816.png)
![4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4072830.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4072842.png)
![methyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4072854.png)
![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072861.png)
![N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4072862.png)

![methyl (2S,4R)-1-methyl-4-{[(pyridin-3-yloxy)acetyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4072868.png)
![N-benzyl-1-{4-[2-(mesitylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072887.png)

![6-amino-8-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072910.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride](/img/structure/B4072915.png)
![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072921.png)
![2-ethoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072925.png)